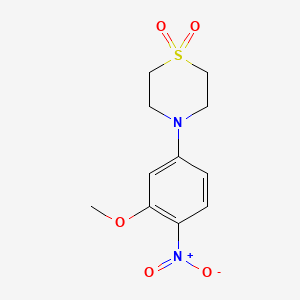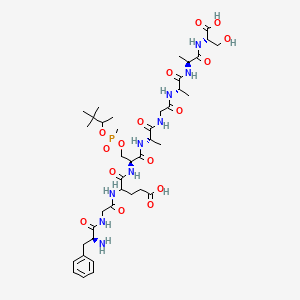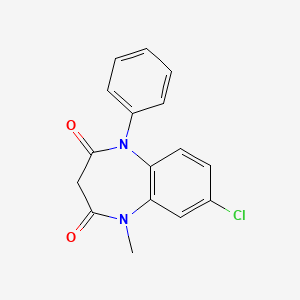
(2E)-Dehydro Propafenone Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-Dehydro Propafenone Hydrochloride involves the reduction of carbon-carbon double bonds using 2-phenyl-benzothiazoline as a reducing agent . This method is efficient and selective, avoiding the need for hydrogen and noble metals, making it suitable for industrial production .
Industrial Production Methods
In industrial settings, the preparation of propafenone hydrochloride involves the use of finely grounded propafenone hydrochloride tablets mixed with a 1:1 mixture of Ora-Plus and Ora-Sweet to create an oral suspension . This method ensures the stability and accuracy of dosage administration .
化学反应分析
Types of Reactions
(2E)-Dehydro Propafenone Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: The reduction of carbon-carbon double bonds is a key step in its synthesis.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: 2-phenyl-benzothiazoline is used as a reducing agent.
Substitution: Halogenating agents like chlorine or bromine are often used.
Major Products Formed
The major products formed from these reactions include various derivatives of propafenone, which retain the core structure but exhibit different pharmacological properties.
科学研究应用
(2E)-Dehydro Propafenone Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the effects of sodium channel blockers.
Medicine: It is employed in the development of new antiarrhythmic drugs.
Industry: The compound is used in the formulation of oral suspensions for pediatric patients with arrhythmias.
作用机制
The primary mechanism of action of (2E)-Dehydro Propafenone Hydrochloride involves the inhibition of sodium channels in cardiac muscle cells . This inhibition reduces the influx of sodium ions, leading to decreased excitability and stabilization of the cardiac membrane . The compound also exhibits beta-adrenergic blocking activity, which can cause bradycardia and bronchospasm .
相似化合物的比较
Similar Compounds
Flecainide: Another class 1C antiarrhythmic agent with similar sodium channel blocking properties.
Metoprolol: A beta-blocker used to manage arrhythmias but with a different mechanism of action.
Xarelto (rivaroxaban): An anticoagulant used for similar clinical indications but with a different pharmacological profile.
Uniqueness
(2E)-Dehydro Propafenone Hydrochloride is unique due to its dual action as a sodium channel blocker and a beta-adrenergic blocker . This dual action provides a broader spectrum of activity in managing arrhythmias compared to other class 1C agents .
属性
分子式 |
C21H26ClNO3 |
|---|---|
分子量 |
375.9 g/mol |
IUPAC 名称 |
(E)-1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylprop-2-en-1-one;hydrochloride |
InChI |
InChI=1S/C21H25NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-13,18,22-23H,2,14-16H2,1H3;1H/b13-12+; |
InChI 键 |
ZEEAPJXCYWUQND-UEIGIMKUSA-N |
手性 SMILES |
CCCNCC(COC1=CC=CC=C1C(=O)/C=C/C2=CC=CC=C2)O.Cl |
规范 SMILES |
CCCNCC(COC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5,6,7,8-Tetrahydro-7-methylimidazo[1,5-a]pyridine](/img/structure/B13429800.png)

![5-Bromo-3-chloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13429807.png)
![2-Bromo-1-[2,5-difluoro-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B13429808.png)
![(1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-Pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13429811.png)








